Barbituric acid, 5,5-diethyl-1-pentyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

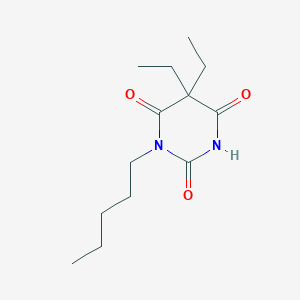

Barbituric acid, 5,5-diethyl-1-pentyl-, also known as Barbituric acid, 5,5-diethyl-1-pentyl-, is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Barbituric acid, 5,5-diethyl-1-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5,5-diethyl-1-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5,5-Diethylbarbituric acid is primarily recognized for its hypnotic and sedative effects. It is classified among barbiturates, which are known for their ability to depress the central nervous system. The compound exhibits several key pharmacological properties:

- Hypnotic Effects : It induces sleep rapidly and effectively, making it a candidate for treating insomnia and related disorders .

- Sedative Action : The compound has a significant sedative effect, providing relief from anxiety and agitation in both human and veterinary medicine .

- Lower Toxicity : Compared to other barbiturates, 5,5-diethylbarbituric acid is noted for its relatively lower toxicity, enhancing its safety profile for medical use .

Therapeutic Applications

The therapeutic applications of 5,5-diethylbarbituric acid extend beyond mere sedation. Key applications include:

- Anesthesia : Due to its potent sedative properties, it has been used in anesthesia protocols to induce unconsciousness before surgical procedures .

- Anticonvulsant Properties : Barbiturates are also employed in the treatment of epilepsy and other seizure disorders due to their ability to stabilize neuronal excitability .

- Psychiatric Disorders : The compound has been utilized in managing anxiety disorders and other psychiatric conditions, offering symptomatic relief through its sedative effects .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of 5,5-diethylbarbituric acid:

- A study highlighted its use in veterinary medicine as a reliable sedative for various animal procedures, demonstrating effective results with minimal side effects .

- Research into its anticonvulsant properties showed promising results in controlling seizures in animal models, suggesting potential for human applications .

- Investigations into its synthesis have led to improved methods that yield higher purity products suitable for pharmaceutical use .

Data Table: Comparison of Barbiturate Derivatives

| Compound Name | Hypnotic Effect | Sedative Effect | Toxicity Level | Primary Use |

|---|---|---|---|---|

| 5,5-Diethylbarbituric Acid | High | High | Low | Insomnia treatment |

| Phenobarbital | Moderate | High | Moderate | Anticonvulsant |

| Secobarbital | High | Very High | High | Anesthesia |

Propiedades

Número CAS |

15517-31-4 |

|---|---|

Fórmula molecular |

C13H22N2O3 |

Peso molecular |

254.33 g/mol |

Nombre IUPAC |

5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |

Clave InChI |

ZFAYOFSMNONQIN-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |

SMILES canónico |

CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |

Key on ui other cas no. |

15517-31-4 |

Sinónimos |

5,5-Diethyl-1-pentylbarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.